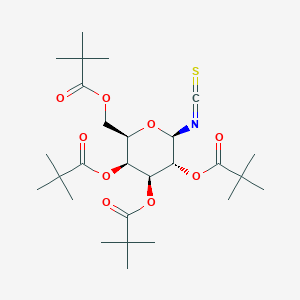

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate

Vue d'ensemble

Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is a chemical compound primarily used for chiral derivatization. This compound is known for its high purity and is often utilized in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction typically requires reagents such as pivaloyl chloride and a base like pyridine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate primarily undergoes substitution reactions, particularly with amino groups. This makes it a valuable reagent for derivatizing amino acids and other compounds containing amino groups .

Common Reagents and Conditions

Common reagents used in reactions with this compound include amino acids and other nucleophiles. The reactions typically occur under mild conditions, often in organic solvents like chloroform .

Major Products

The major products formed from these reactions are chiral derivatives of the original nucleophiles, which can then be analyzed for enantiomeric purity .

Applications De Recherche Scientifique

Chiral Derivatization

PGITC is primarily utilized as a derivatization reagent for chiral compounds. Chiral molecules exist in two non-superimposable mirror image forms (enantiomers), and differentiating these enantiomers is crucial in medicinal chemistry and biochemistry.

- Mechanism of Action : PGITC forms covalent bonds with the functional groups of chiral molecules, altering their chemical properties. This modification facilitates the separation and identification of individual enantiomers using analytical techniques such as high-performance liquid chromatography (HPLC) .

-

Benefits :

- Increased steric bulk from pivaloyl groups enhances separation efficiency.

- Alters polarity, improving interaction with HPLC stationary phases.

Proteomics

In proteomics, PGITC plays a significant role in studying protein interactions and modifications.

- Interaction Studies : Researchers utilize techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy to investigate the binding properties of PGITC with proteins and enzymes. These studies help elucidate binding affinities and mechanisms .

-

Applications :

- Probing biological pathways.

- Identifying therapeutic targets by analyzing protein-ligand interactions.

Carbohydrate Chemistry

PGITC's structural features make it valuable in carbohydrate chemistry for synthesizing glycosylated compounds.

- Synthesis : The multi-step synthesis of PGITC allows for selective modification of the sugar backbone while maintaining structural integrity . This capability enables researchers to create diverse glycosylated structures for various applications.

Case Studies

Several studies highlight the practical applications of PGITC:

- Chiral Separation : A study demonstrated that using PGITC for the derivatization of amino acids significantly improved enantiomeric resolution during HPLC analysis .

- Protein Interaction Analysis : Research utilizing SPR revealed that PGITC effectively binds to specific protein targets, providing insights into enzyme mechanisms .

- Synthetic Applications : The compound has been employed in synthesizing novel glycosides that exhibit enhanced biological activity compared to their non-derivatized counterparts .

Mécanisme D'action

The mechanism by which 2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate exerts its effects involves the formation of a covalent bond with amino groups in the target molecules. This derivatization allows for the separation and analysis of enantiomers, providing insights into the molecular interactions and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-pivaloyl-b-D-glucopyranosyl isothiocyanate: Similar in structure and function, used for chiral derivatization

2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Another chiral derivatization reagent, but with acetyl groups instead of pivaloyl groups.

Uniqueness

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate is unique due to its specific use of pivaloyl groups, which provide steric hindrance and stability, making it particularly effective for certain analytical applications .

Activité Biologique

2,3,4,6-Tetra-O-pivaloyl-beta-D-galactopyranosyl isothiocyanate (TPGITC) is a derivative of galactose modified with isothiocyanate functionality. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to cancer prevention and antimicrobial properties. This article reviews the biological activity of TPGITC based on diverse research findings, including case studies and data tables.

- Molecular Formula : C27H43NO9S

- Molecular Weight : 557.7 g/mol

- InChIKey : QCEYERYMOHEQHK-ICBNADEASA-N

Anticancer Properties

TPGITC has been studied for its anticancer effects, particularly through its ability to induce apoptosis in cancer cells. A study demonstrated that TPGITC exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Cytotoxic Effects of TPGITC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| HT-29 (Colon Cancer) | 20 | ROS generation and mitochondrial disruption |

| A549 (Lung Cancer) | 18 | Apoptosis induction |

Antimicrobial Activity

TPGITC has shown promising antimicrobial activity against a range of pathogens. Its efficacy is attributed to the release of isothiocyanates upon hydrolysis, which are known for their broad-spectrum antimicrobial properties.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TPGITC against Staphylococcus aureus and Escherichia coli. The results indicated that TPGITC significantly inhibited the growth of both bacteria at concentrations as low as 50 µg/mL.

The biological activity of TPGITC is largely mediated through its hydrolysis products, particularly the formation of isothiocyanates. Upon enzymatic hydrolysis by myrosinase, TPGITC releases active isothiocyanates that interact with cellular targets, leading to various biological effects:

- Inhibition of Cell Proliferation : Isothiocyanates disrupt cell cycle progression.

- Induction of Apoptosis : They activate apoptotic pathways in cancer cells.

- Antioxidant Activity : They scavenge free radicals and reduce oxidative stress.

In Vivo Studies

In vivo studies have further corroborated the anticancer and antimicrobial effects observed in vitro. For instance, a murine model treated with TPGITC showed a significant reduction in tumor size compared to control groups.

Table 2: In Vivo Effects of TPGITC on Tumor Growth

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | 0 | 50 |

| Low Dose (5 mg/kg) | 30 | 70 |

| High Dose (10 mg/kg) | 60 | 90 |

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16+,17+,18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEYERYMOHEQHK-ICBNADEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583709 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147948-52-5 | |

| Record name | 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-galactopyranosylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-Tetra-O-pivaloyl-β-D-galactopyranosyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.